(1E)-1-[(4-chlorophenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[1,2-a][1,3]benzimidazole core, which is known for its significant pharmacological properties .
Preparation Methods
The synthesis of 1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with a suitable pyrido[1,2-a][1,3]benzimidazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, which can disrupt various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar pharmacological properties, including antimicrobial and anticancer activities.
Pyrido[1,2-a]benzimidazole derivatives: These compounds have a similar core structure and are investigated for their potential therapeutic applications.
The uniqueness of 1-(4-CHLOROANILINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C19H13ClN4 |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-(4-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H13ClN4/c1-12-10-18(22-14-8-6-13(20)7-9-14)24-17-5-3-2-4-16(17)23-19(24)15(12)11-21/h2-10,22H,1H3 |
InChI Key |
HTIYAFHNCYRKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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